molecular formula C22H28O B1346871 4-tert-Butyl-4'-n-pentylbenzophenone CAS No. 951887-61-9

4-tert-Butyl-4'-n-pentylbenzophenone

Cat. No. B1346871
M. Wt: 308.5 g/mol
InChI Key: UUIRDNNCGVINKO-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-n-pentylbenzophenone is an organic compound with the formula C22H28O . It has a molecular weight of 308.47 . The compound contains a total of 52 bonds, including 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-4’-n-pentylbenzophenone is quite complex, with a total of 52 bonds. This includes 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

4-tert-Butyl-4’-n-pentylbenzophenone has a molecular weight of 308.47 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not available in the current search results.

Scientific Research Applications

Tetranuclear and Pentanuclear Compounds Synthesis

Tetranuclear and pentanuclear compounds of rare-earth metals have been synthesized using Schiff-base proligands, exhibiting potential for magnetic studies and applications due to their unique metal arrangements and magnetic interactions. These compounds show weak ferromagnetic and antiferromagnetic interactions, with some exhibiting single-molecule magnet behavior (Yadav et al., 2015).

Kinetics of Phenol Alkylation

Research on the kinetics of phenol alkylation with tert-butyl alcohol has identified efficient catalytic systems, offering insights into reaction mechanisms and optimization. Such studies are fundamental in the development of chemical synthesis processes, highlighting the importance of tert-butyl groups in enhancing reaction selectivity and efficiency (Elavarasan et al., 2011).

Endocrine Disruptors Detection

The determination of endocrine disruptors in water through derivatization techniques involving tert-butyl groups underscores the relevance of such chemical functionalities in environmental monitoring and safety assessments. This research focuses on improving the sensitivity and specificity of detecting harmful compounds in water sources (Mol et al., 2000).

Excited-State Intramolecular Proton Transfer

Studies on compounds undergoing excited-state intramolecular proton transfer (ESIPT) reactions provide a foundation for understanding the photophysical properties of organic materials. Such research has implications for developing advanced materials for optoelectronics and lighting applications (Zhang et al., 2016).

Oxidation Product Identification in Polyethylene

The identification of oxidation products in polyethylene films, such as those derived from antioxidants containing tert-butyl groups, highlights the importance of chemical stability and degradation pathways in material science. Understanding these processes is crucial for improving the durability and performance of polymeric materials (Daun et al., 1974).

properties

IUPAC Name

(4-tert-butylphenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O/c1-5-6-7-8-17-9-11-18(12-10-17)21(23)19-13-15-20(16-14-19)22(2,3)4/h9-16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIRDNNCGVINKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-4'-n-pentylbenzophenone

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